1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound featuring a thiolane ring with a dioxo substitution and a pyrazole ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol with an oxidizing agent to introduce the dioxo groups.
Pyrazole Ring Formation: The pyrazole ring is often synthesized via the condensation of a hydrazine derivative with a 1,3-diketone.
Coupling of Rings: The thiolane and pyrazole rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions:
Oxidation: The thiolane ring can be further oxidized to introduce additional oxygen functionalities.
Reduction: The dioxo groups can be reduced to thiol groups under suitable conditions.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alcohols, amines, and other nucleophiles.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and thioethers.
Substitution Products: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating enzymes, altering signal transduction, or affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a different substituent on the pyrazole ring.
1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidine-4-carboxylic acid: Contains a piperidine ring instead of a pyrazole ring.
Uniqueness
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties not found in closely related compounds .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-5-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-6-8(9(12)13)4-10-11(6)7-2-3-16(14,15)5-7/h4,7H,2-3,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGJKNADWBHHPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCS(=O)(=O)C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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